1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a trifluoromethyl group.
Preparation Methods
The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins or pathways.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents, affecting their biological activity and chemical properties.
Trifluoromethyl-substituted pyridines: These compounds have the trifluoromethyl group on the pyridine ring but lack the pyrrolidine moiety, leading to different reactivity and applications
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pyrrolidine ring, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12F3N3 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-5-4-7(14)6-16/h1-3,7H,4-6,14H2 |
InChI Key |
BFXAPMQJGGCUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.